molecular formula C31H28N2O5S B302796 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302796
M. Wt: 540.6 g/mol
InChI Key: VZUVAYHKJSQWHV-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that belongs to the family of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also shown potential as a kinase inhibitor and as a modulator of the immune system. Several research articles have reported the use of this compound in various scientific studies.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain kinases and to modulate the immune system by inhibiting the production of cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one have been studied in various research articles. The compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the activity of certain kinases and to modulate the immune system by inhibiting the production of cytokines. The compound has shown potential as an antitumor, antifungal, and antibacterial agent.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments include its potential applications in medicinal chemistry, its ability to induce apoptosis and cell cycle arrest in cancer cells, and its potential as a kinase inhibitor and immune system modulator. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the study of 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its toxicity and safety profile. The compound could also be further studied for its potential applications as a kinase inhibitor and immune system modulator. Additionally, studies could be conducted to optimize the synthesis method for this compound to improve its yield and purity.
In conclusion, 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has shown potential applications in medicinal chemistry. It has exhibited antitumor, antifungal, and antibacterial activities, and has shown potential as a kinase inhibitor and immune system modulator. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2-aminothiophenol with 3,4,5-trimethoxybenzaldehyde and 4-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with 2-aminobenzoic acid and acetic anhydride to obtain the final compound. This synthesis method has been reported in a research article by A. S. El-Gazzar et al. in the journal Heterocycles.

properties

Product Name

7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C31H28N2O5S

Molecular Weight

540.6 g/mol

IUPAC Name

(14E)-11-(4-methoxyphenyl)-14-[(3,4,5-trimethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C31H28N2O5S/c1-35-21-12-9-20(10-13-21)28-23-14-11-19-7-5-6-8-22(19)27(23)32-31-33(28)30(34)26(39-31)17-18-15-24(36-2)29(38-4)25(16-18)37-3/h5-10,12-13,15-17,28H,11,14H2,1-4H3/b26-17+

InChI Key

VZUVAYHKJSQWHV-YZSQISJMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC(=C(C(=C6)OC)OC)OC)/S5

SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=C(C(=C6)OC)OC)OC)S5

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=C(C(=C6)OC)OC)OC)S5

Origin of Product

United States

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